N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-7-6-8-14(2)17(13)21-19(23)18(22)20-12-11-15-9-4-5-10-16(15)24-3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFRXFZGBGCCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Oxalyl Chloride-Mediated Coupling
The most widely reported method involves sequential nucleophilic acyl substitution using oxalyl chloride as the coupling agent (Table 1):
Step 1: Formation of Monoamide Intermediate
2,6-Dimethylaniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (TEA) is added dropwise to scavenge HCl, yielding N-(2,6-dimethylphenyl)oxalyl chloride intermediate.
Step 2: Secondary Amine Coupling
The intermediate is reacted with 2-methoxyphenethylamine in tetrahydrofuran (THF) at room temperature for 12–16 hours. Excess TEA ensures complete deprotonation of the amine, driving the reaction to >85% conversion.
Table 1: Optimized Conditions for Oxalyl Chloride Route
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | DCM | THF |
| Temperature | 0–5°C | 25°C |
| Molar Ratio (Amine:Oxalyl Chloride) | 1:1.05 | 1:1.2 |
| Base | TEA (2.5 eq) | TEA (3.0 eq) |
| Reaction Time | 2 h | 16 h |
| Yield | 92% (intermediate) | 78% (final product) |
One-Pot Catalytic Amidation Using HATU
For laboratories avoiding oxalyl chloride, the hydroxyazabenzotriazole (HATU)-mediated coupling offers a safer alternative (Figure 1):
- Activation : Oxalic acid is activated with HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF at 0°C.
- First Amine Addition : 2,6-Dimethylaniline (1 eq) is added, stirring for 4 h at 25°C.
- Second Amine Addition : 2-Methoxyphenethylamine (1.1 eq) introduced, with continued stirring for 18 h.
- Work-Up : Precipitation in ice-water followed by recrystallization from ethanol yields 68–72% product.
Key Advantage : Eliminates hazardous gas (HCl) generation, though HATU increases costs for industrial-scale synthesis.
Critical Process Optimization Parameters
Solvent Selection and Reaction Kinetics
Polar aprotic solvents (DMF, THF) enhance oxalyl chloride reactivity but risk hydrolyzing the intermediate. Kinetic studies reveal:
Stoichiometric Control to Minimize Bis-Amidation
Excess oxalyl chloride (>1.1 eq) leads to bis-amide byproducts (e.g., N,N'-bis(2,6-dimethylphenyl)oxalamide). Optimal conditions use 1.05 eq oxalyl chloride and staggered amine addition intervals (30 min between first and second amine).
Analytical Characterization and Quality Control
Spectroscopic Profiling
Chromatographic Purity Assessment
HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min):
- Retention Time: 8.7 min
- Purity: 99.2% (area normalization)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency:
Crystallization Optimization
Ethanol/water (3:1) solvent system produces needles with uniform particle size (D50 = 45 μm), ensuring consistent dissolution rates for formulation.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound’s structural analogs differ primarily in substituent positions and functional groups. Below is a comparative analysis:
Structural Insights :
- Steric Effects: The 2,6-dimethyl substitution in the target compound reduces rotational freedom and may hinder enzymatic degradation compared to analogs with mono-substituted phenyl groups (e.g., 2,4-dimethoxy in No. 1768) .
- Electron Modulation : The 2-methoxyphenethyl group provides electron-donating properties, contrasting with electron-withdrawing groups (e.g., nitro in CID 7585377), which are critical for target binding in anticancer applications .
Toxicity and NOEL Values (Flavoring Agents)
| Compound | NOEL (mg/kg/day) | Metabolic Pathway |
|---|---|---|
| N1-(2,4-Dimethoxyphenyl)-N2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) | 100 | Hydrolysis, oxidation, glucuronidation |
| N1-(2-Methoxy-4-methylphenyl)-N2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) | 8.36 | Similar to No. 1768 |
| Target Compound | Inferred: ~10–50 | Likely hydrolysis and oxidation (methoxy groups may slow metabolism) |
Key Observations :
- Fluorinated or nitro-substituted oxalamides (e.g., CID 7585377) prioritize target affinity over safety, whereas flavoring agents prioritize high NOELs for regulatory approval .
Biological Activity
N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O4
- Molecular Weight : 328.36 g/mol
- SMILES Notation : CC1=CC(=C(C=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O
The structure features two aromatic rings and an oxalamide linkage, which may contribute to its biological activity through interactions with various biological targets.
Research indicates that compounds similar to this compound can interact with various receptors and enzymes. Specifically, they may exhibit:
- Antagonistic Activity : Compounds in this class have shown the ability to inhibit certain receptor activities, potentially affecting signaling pathways involved in cell proliferation and differentiation.
- Enzyme Inhibition : The oxalamide structure may facilitate interactions with enzymes, leading to altered metabolic processes.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives have been explored for their ability to protect neuronal cells against oxidative stress and apoptosis.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in breast cancer cells | |
| Anti-inflammatory | Reduced IL-6 levels | |
| Neuroprotection | Protection against oxidative stress |
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxic effects. The compound was tested against breast cancer and prostate cancer cell lines, showing IC50 values in the micromolar range. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of the compound. It was administered in a murine model of arthritis, resulting in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. Histological analysis revealed reduced joint swelling and inflammation compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(2,6-dimethylphenyl)-N2-(2-methoxyphenethyl)oxalamide?
- Methodological Answer : The compound is typically synthesized via coupling of 2,6-dimethylaniline and 2-methoxyphenethylamine with oxalyl chloride. Key steps include:
- Reacting the amines with oxalyl chloride in anhydrous solvents (e.g., THF or dioxane) under basic conditions (e.g., NaOH or triethylamine) .
- Purification via column chromatography or recrystallization to isolate the oxalamide product.
- Confirmation of structure using -NMR and -NMR to verify substituent integration and carbonyl peaks (~170 ppm) .
Q. How is the purity and structural integrity of this compound confirmed?
- Methodological Answer :
- Purity : Assessed via HPLC (≥95% purity) or UPLC-MS to detect impurities .
- Structural Confirmation :
- FTIR identifies carbonyl stretches (1670–1700 cm) and aromatic C-H bends .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 330.36) .
- -NMR (if applicable) and 2D NMR (e.g., HSQC) resolve stereochemical ambiguities .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence the biological activity of this oxalamide?
- Methodological Answer :
- Substituent Effects :
- 2,6-Dimethylphenyl : Enhances lipophilicity and steric hindrance, potentially improving membrane permeability .
- 2-Methoxyphenethyl : The methoxy group may engage in hydrogen bonding with biological targets (e.g., enzymes), while the ethyl linker modulates flexibility .
- Comparative Studies : Replace substituents (e.g., fluorine vs. methoxy) and assess activity shifts using enzymatic assays or receptor-binding studies .
Q. What methodological approaches resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Use isogenic cell lines or recombinant enzymes to minimize variability .
- Structural Analog Comparison : Test derivatives (e.g., N1-(4-fluorobenzyl)-N2-(2-methoxyphenethyl)oxalamide) to isolate substituent-specific effects .
- Dose-Response Curves : Quantify IC values under consistent conditions (pH, temperature) to reconcile discrepancies .
Q. What design considerations optimize the pharmacokinetic properties of this compound?
- Methodological Answer :
- Lipophilicity : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising blood-brain barrier penetration (logP ~2–4) .
- Metabolic Stability : Conduct microsomal stability assays; replace labile groups (e.g., ester linkages) with bioisosteres .
- Pro-drug Strategies : Mask polar groups (e.g., methoxy) with acetyl or PEGylated moieties for enhanced bioavailability .
Q. What are the key challenges in stereochemical synthesis and characterization of this compound?
- Methodological Answer :
- Stereoisomer Separation : Use chiral HPLC or diastereomeric salt crystallization for enantiomer resolution .
- Configuration Confirmation : Employ NOESY NMR to detect spatial proximity of substituents or X-ray crystallography for absolute configuration .
- Dynamic Effects : Monitor racemization risks under synthetic conditions (e.g., high temperature) via time-resolved -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
